Cas no 81446-29-9 ((-)-pinoresinol)

(-)-pinoresinol 化学的及び物理的性質
名前と識別子
-
- (-)-pinoresinol
- (+)-
- (+-)-1c,4c-Bis-(4-hydroxy-3-methoxy-phenyl)-(3ar,6ac)-tetrahydro-furo[3,4-c]furan
- (+)-Pinoresinol
- (+/-)-pinoresinol
- (7S,7'S,8R,8'R)-3,3'-dimethoxy-7,9':7',9-diepoxylignane-4,4'-diol
- 1,4-Bis-(4-hydroxy-3-methoxy-phenyl)-tetrahydro-furo[3,4-c]furan
- 2,2'-dimethoxy-4,4'-(tetrahydro-furo[3,4-c]furan-1,4-diyl)-bis-phenol
- 2,6-bis-(3-methoxy-4-hydroxy phenyl)-cis-3,7-dioxabicyclo[3.3.0]octane
- 2,6-di(4-hydroxy-3-methoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane
- pinoresinol
- (+)-syringaresinol
- pinoresinol monomethyl ether
- 1H,3H-Furo[3,4-c]furan, phenol deriv. (ZCI)
- 4,4′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxyphenol] (ACI)
- Phenol, 4,4′-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis[2-methoxy-, [1R-(1α,3aα,4α,6aα)]- (ZCI)
- Q27155117
- 41607-20-9
- (-)-pinoresinol glucoside
- CHEMBL573336
- C17529
- AKOS040762633
- FS-6845
- CHEBI:81162
- D85072
- Epipinoresinol-4-O-beta-D-glucoside
- (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- HY-N0946
- CS-0016079
- (-)-Pinoresinol 4-O-glucoside
- Q27135716
- SCHEMBL15481159
- (7beta,7'beta,8beta,8'beta)-3,3'-dimethoxy-7,9':7',9-diepoxylignane-4,4'-diol
- GLXC-14834
- CHEMBL267963
- BDBM50208826
- C20455
- 4-[(3R,3aS,6R,6aS)-6-(3-methoxy-4-oxidanyl-phenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxy-phenol
- AKOS040760637
- 81446-29-9
- 4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
- FS-7642
- 4-[(1S,3aR,4S,6aR)-4-(4-hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-methoxyphenol
- 4,4'-(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis(2-methoxyphenol)
- (?)-Pinoresinol
- CHEBI:67245
- 4,4'-(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diylbis(2-methoxyphenol)
- DA-59411
- 4-((3R,3aS,6R,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2-methoxyphenol
-
- インチ: 1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m1/s1
- InChIKey: HGXBRUKMWQGOIE-NSMLZSOPSA-N
- ほほえんだ: O(C1C(O)=CC=C([C@@H]2OC[C@H]3[C@H](C4C=CC(O)=C(OC)C=4)OC[C@@H]23)C=1)C
計算された属性
- せいみつぶんしりょう: 358.14200
- どういたいしつりょう: 520.19446183g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 741
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 157Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.287±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 119-120 ºC
- ふってん: 556.5±50.0 °C at 760 mmHg
- フラッシュポイント: 290.4±30.1 °C
- ようかいど: 極微溶性(0.14 g/l)(25ºC)、
- PSA: 77.38000
- LogP: 3.19020
- じょうきあつ: 0.0±1.6 mmHg at 25°C
(-)-pinoresinol セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(-)-pinoresinol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2079-5 mg |
(-)-Pinoresinol |
81446-29-9 | 5mg |
¥2814.00 | 2022-04-26 | ||
ChemFaces | CFN92287-5mg |
(-)-Pinoresinol |
81446-29-9 | >=98% | 5mg |
$268 | 2023-09-19 | |
A2B Chem LLC | AH49923-5mg |
(-)-Pinoresinol |
81446-29-9 | ≥95% | 5mg |
$388.00 | 2024-04-19 | |
TargetMol Chemicals | TN2079-5mg |
(-)-Pinoresinol |
81446-29-9 | 99.78% | 5mg |
¥ 2380 | 2024-07-20 | |
TargetMol Chemicals | TN2079-5 mg |
(-)-Pinoresinol |
81446-29-9 | 99.78% | 5mg |
¥ 3,980 | 2023-07-11 | |
Key Organics Ltd | FS-7642-5mg |
(-)-Pinoresinol |
81446-29-9 | >95% | 5mg |
£373.90 | 2025-02-09 | |
A2B Chem LLC | AH49923-1000mg |
(-)-Pinoresinol |
81446-29-9 | 98% by HPLC | 1000mg |
$27132.00 | 2024-04-19 | |
MedChemExpress | HY-126067-1mg |
(-)-Pinoresinol |
81446-29-9 | 1mg |
¥1260 | 2024-07-21 | ||
MedChemExpress | HY-126067-5mg |
(-)-Pinoresinol |
81446-29-9 | 5mg |
¥4140 | 2024-07-21 | ||
MedChemExpress | HY-126067-10mg |
(-)-Pinoresinol |
81446-29-9 | 10mg |
¥7200 | 2024-07-21 |
(-)-pinoresinol 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
ごうせいかいろ 3
2.1 Reagents: Glucose , Sucrose , Potassium chloride , Sulfuric acid magnesium salt (1:1) , Ferrous sulfate , Dipotassium phosphate Solvents: Dimethyl sulfoxide , Water ; 72 h, 25 °C
ごうせいかいろ 4
ごうせいかいろ 5
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; 40 min, 0 °C; 1 h, 0 °C
3.1 Reagents: Oxygen Catalysts: Laccase Solvents: Ethanol , Water ; pH 5, rt; 1 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
2.1 Reagents: Glucose , Sucrose , Potassium chloride , Sulfuric acid magnesium salt (1:1) , Ferrous sulfate , Dipotassium phosphate Solvents: Dimethyl sulfoxide , Water ; 72 h, 25 °C
ごうせいかいろ 9
2.1 Reagents: Oxygen Catalysts: Laccase Solvents: Ethanol , Water ; pH 5, rt; 1 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
ごうせいかいろ 10
(-)-pinoresinol Raw materials
- Coniferyl alcohol
- Pinoresinol
- Eudesmin
- (E)-Coniferol
- (+)-de-4'-O-methyleudesmin
- (E)-Ferulic acid
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester, (E)-
- (-)-Eudesmin
(-)-pinoresinol Preparation Products
(-)-pinoresinol 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
(-)-pinoresinolに関する追加情報
Recent Advances in the Study of (-)-Pinoresinol (CAS: 81446-29-9): A Comprehensive Research Brief
(-)-Pinoresinol, a lignan compound with the CAS number 81446-29-9, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its diverse biological activities. Recent studies have explored its potential applications in anti-inflammatory, antioxidant, and anticancer therapies. This research brief synthesizes the latest findings on (-)-pinoresinol, focusing on its molecular mechanisms, therapeutic potential, and recent advancements in extraction and synthesis methodologies.
One of the most notable breakthroughs in (-)-pinoresinol research is its role in modulating inflammatory pathways. A 2023 study published in the *Journal of Natural Products* demonstrated that (-)-pinoresinol significantly inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests its potential as a lead compound for developing novel anti-inflammatory drugs. Additionally, its antioxidant properties have been linked to the scavenging of reactive oxygen species (ROS), which are implicated in various chronic diseases.
In the realm of cancer research, (-)-pinoresinol has shown promise as an adjuvant therapy. A recent in vitro study revealed its ability to induce apoptosis in human breast cancer cells (MCF-7) by upregulating caspase-3 activity and downregulating Bcl-2 expression. These results, published in *Bioorganic & Medicinal Chemistry Letters*, highlight the compound's potential to enhance the efficacy of conventional chemotherapeutic agents while minimizing side effects.
Advances in the extraction and synthesis of (-)-pinoresinol have also been reported. A 2024 study in *Green Chemistry* introduced a sustainable enzymatic method for the stereoselective synthesis of (-)-pinoresinol, achieving a yield of 85% with minimal environmental impact. This method addresses the challenges associated with traditional chemical synthesis, such as low selectivity and high energy consumption, paving the way for scalable production.
Despite these promising developments, challenges remain in the clinical translation of (-)-pinoresinol. Pharmacokinetic studies indicate low oral bioavailability, necessitating the development of novel drug delivery systems. Recent efforts have explored nanoparticle-based formulations to enhance its solubility and stability, as reported in the *International Journal of Pharmaceutics*. These innovations could significantly improve the therapeutic potential of (-)-pinoresinol in clinical settings.
In conclusion, (-)-pinoresinol (CAS: 81446-29-9) represents a multifaceted compound with substantial therapeutic potential. Its anti-inflammatory, antioxidant, and anticancer properties, coupled with advancements in synthesis and delivery technologies, position it as a promising candidate for future drug development. Continued research is essential to overcome existing limitations and fully harness its benefits in biomedicine.
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